4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride
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Overview
Description
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,5-a]pyrimidine core is a structural analog of purine bases, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrimidine N-oxides, while reduction can produce reduced imidazo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a modulator of biological pathways and as a probe for studying enzyme functions.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Another heterocyclic compound with a similar core structure, known for its use in pharmaceuticals and agrochemicals.
Imidazo[4,5-b]pyridine: A related compound with a different ring fusion pattern, also studied for its biological activities.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Known for its ability to bind with various biological targets and its potential therapeutic applications.
Uniqueness
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidine ring, which can enhance its biological activity and selectivity. This compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C11H16Cl2N4 |
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Molecular Weight |
275.17 g/mol |
IUPAC Name |
4-piperidin-4-ylimidazo[1,5-a]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-4-12-5-2-9(1)10-3-6-14-11-7-13-8-15(10)11;;/h3,6-9,12H,1-2,4-5H2;2*1H |
InChI Key |
YOTSXPIJLXQKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=NC3=CN=CN23.Cl.Cl |
Origin of Product |
United States |
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